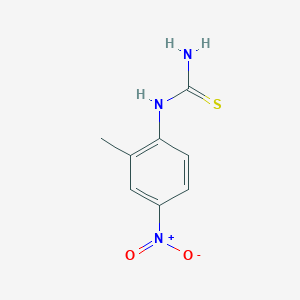

(2-Methyl-4-nitrophenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-5-4-6(11(12)13)2-3-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNRUQPEWBJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Nitrophenyl Thiourea

Established Synthetic Routes to (2-Methyl-4-nitrophenyl)thiourea

The formation of the this compound structure is primarily achieved through two reliable synthetic strategies: the reaction of 2-methyl-4-nitroaniline (B30703) with an isothiocyanate precursor and various condensation reactions.

Reaction of 2-Methyl-4-nitroaniline with Isothiocyanates or Related Precursors

A principal and widely employed method for synthesizing this compound involves the reaction of 2-methyl-4-nitroaniline with a suitable isothiocyanate. This nucleophilic addition reaction is a cornerstone in thiourea (B124793) synthesis. The isothiocyanate can be a simple alkyl or aryl isothiocyanate, or a more complex acyl or aroyl isothiocyanate.

A common approach involves the in situ generation of an isothiocyanate, which then reacts with the amine. For instance, treatment of an acyl chloride with potassium or ammonium (B1175870) thiocyanate (B1210189) produces an acyl isothiocyanate, which readily reacts with 2-methyl-4-nitroaniline. researchgate.net Another variation includes the use of thiophosgene (B130339) (CSCl₂) or its derivatives, which react with 2-methyl-4-nitroaniline to form the corresponding isothiocyanate, followed by reaction with an amine. ontosight.aijoac.info

Furthermore, the reaction can be carried out using dithiocarbamate (B8719985) salts which are then decomposed to form the isothiocyanate. chemrxiv.org The reaction of 2-methyl-4-nitroaniline with 4-nitrophenyl isothiocyanate in a suitable solvent like dry tetrahydrofuran (B95107) (THF) provides a direct route to N-(2-methyl-4-nitrophenyl)-N'-(4-nitrophenyl)thiourea, a related derivative. tandfonline.com

Condensation Reactions for Thiourea Formation

Condensation reactions provide an alternative pathway to this compound. These methods often involve the direct coupling of 2-methyl-4-nitroaniline with a thiourea synthon. One such method is the reaction of the amine with thiourea in the presence of a condensing agent. researchgate.net

Another approach involves the reaction of 2-methyl-4-nitroaniline with carbon disulfide (CS₂) and a base to form a dithiocarbamate salt in situ. joac.infobeilstein-journals.org This intermediate can then be reacted with another amine or subjected to conditions that promote the formation of the thiourea. For example, reacting the dithiocarbamate with an aromatic alkyl azide (B81097) can lead to the formation of the corresponding thiourea. joac.info

Synthesis of Related this compound Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues, expanding its chemical diversity and potential applications.

Acyl/Aroyl Substituted Thioureas

The synthesis of N-acyl or N-aroyl substituted (2-methyl-4-nitrophenyl)thioureas is a significant area of research. These compounds are typically prepared by reacting this compound with an appropriate acyl or aroyl chloride. researchgate.netresearchgate.net Alternatively, the synthesis can proceed by reacting 2-methyl-4-nitroaniline with an aroyl isothiocyanate, which is generated in situ from the corresponding aroyl chloride and a thiocyanate salt. neliti.comtandfonline.com The presence of the acyl or aroyl group introduces additional functionality and can significantly influence the chemical and physical properties of the molecule.

For example, N-(2-methylbenzoyl)-N′-(4-nitrophenyl)thiourea has been synthesized and its crystal structure determined, providing insights into the conformational preferences of such molecules. researchgate.net

Heterocyclic Incorporations

The this compound moiety is a valuable precursor for the synthesis of various heterocyclic compounds. ijacskros.com The reactive thiourea group can undergo cyclization reactions with suitable bifunctional reagents to form a range of heterocyclic rings.

One common strategy involves the base-catalyzed cyclization of an acylthiourea derivative with a reagent like α-bromoacetone to yield thiazole (B1198619) derivatives. scirp.org For instance, 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea, a related analogue, undergoes cyclization to form a thiazolidene derivative. scirp.org Similarly, reaction with ethyl bromoacetate (B1195939) can lead to the formation of thiazolidin-4-one derivatives. pensoft.net

Furthermore, condensation reactions of thiourea derivatives with α,β-unsaturated ketones (chalcones) can produce pyrimidine-2-thiol (B7767146) derivatives. researchgate.net The incorporation of the this compound framework into 1,2,4-triazole (B32235) moieties has also been reported, highlighting the versatility of this compound in constructing complex heterocyclic systems. mdpi.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound and its derivatives in a laboratory setting. Researchers have investigated various parameters to enhance the efficiency of the synthetic protocols.

Key factors that are often optimized include the choice of solvent, the type and amount of base, the reaction temperature, and the reaction time. For instance, in the synthesis of thioureas from amines and carbon disulfide, screening different bases and solvents revealed that N-methylmorpholine and THF were effective for certain substrates. joac.info In other cases, solvent-free conditions have been found to be advantageous, offering high purity and yields with a simplified work-up procedure. bas.bg

For the synthesis of isothiocyanates, a precursor to thioureas, the choice of solvent can be critical, especially for electron-deficient anilines. The use of co-solvents like DMF with water has been shown to facilitate the formation of the dithiocarbamate intermediate. beilstein-journals.org The temperature also plays a significant role; for example, performing a reaction at a lower temperature might lead to a longer reaction time but could also result in a lower yield. researchgate.net

The following table summarizes the optimization of reaction conditions for the synthesis of a thiourea derivative, highlighting the impact of different solvents and bases on the yield.

| Entry | Solvent | Base (equiv.) | Time (h) | Yield (%) |

| 1 | DCM | Et₃N (2.0) | 1 | 58 |

| 2 | DCM | DIPEA (3.0) | 0.5 | 61 |

| 3 | DCM | NMM (3.0) | 0.5 | 72 |

| 4 | DCM | DBU (3.0) | 0.5 | - |

| 5 | THF | Et₃N (2.0) | 3 | 90 |

| Adapted from a study on thiourea synthesis optimization. joac.infoijacskros.com |

Molecular Structure Elucidation and Conformational Analysis of 2 Methyl 4 Nitrophenyl Thiourea

Experimental Structural Determination

Experimental methods, particularly single-crystal X-ray diffraction, offer direct insight into the solid-state structure of (2-Methyl-4-nitrophenyl)thiourea and related derivatives.

X-ray Crystallographic Analysis of this compound and Analogues

X-ray crystallography has been instrumental in elucidating the molecular structures of various thiourea (B124793) derivatives. For instance, the crystal structure of 1-(2,6-dichlorobenzoyl)-3-(3-nitrophenyl)thiourea, a related compound, was determined to be in the triclinic space group P-1. iucr.org Similarly, the crystal structure of 1-(2-furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea revealed a triclinic system. nih.gov These studies provide precise atomic coordinates, allowing for a detailed analysis of the molecular geometry.

In many thiourea derivatives, the molecules exist in the thione form in the solid state, characterized by typical C=S and C—N bond lengths. iucr.org The molecular conformation is often stabilized by intramolecular hydrogen bonds. For example, in N-(p-nitrobenzoyl)-N'-(p-chlorophenyl)thiourea and 1-(4-nitrobenzoyl)-3-(4-nitrophenyl)thiourea, intramolecular N—H···O and C—H···S hydrogen bonds lead to the formation of stable six-membered rings. nih.gov This intramolecular hydrogen bonding is a common feature in acyl thiourea derivatives and plays a significant role in determining their conformation. acs.orgresearchgate.net

The crystal packing of these molecules is governed by a network of intermolecular hydrogen bonds. In the case of 1-(2,6-dichlorobenzoyl)-3-(3-nitrophenyl)thiourea dimethylformamide solvate, N—H···O hydrogen bonds are observed between the thiourea and carbonyl groups of adjacent molecules. iucr.org In other structures, N—H···S interactions are prominent, linking molecules into chains or dimers. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of the geometric parameters obtained from X-ray crystallography provides valuable information about the electronic structure and bonding within the molecule.

Table 1: Selected Experimental Bond Lengths (Å) in Thiourea Derivatives

| Bond | 1-(2-furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea (Molecule A) nih.gov | 1-(2-furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea (Molecule B) nih.gov |

| C=S | 1.667 (2) | 1.665 (2) |

| C=O | 1.226 (3) | 1.224 (3) |

This table is interactive. Click on the headers to sort the data.

The C=S bond lengths in these compounds are typical for a double bond. nih.gov The introduction of an electron-accepting group, such as a carbonyl group, adjacent to the thiourea moiety can influence the C-S bond length, making it shorter than in unsubstituted thioureas. iucr.org The C-N bond lengths within the thiourea core can also vary depending on the substitution pattern. For example, in some pivaloylthiourea derivatives, the N1-C6 bond is observed to be longer than the N2-C6 bond. researchgate.net

Investigation of Conformational Isomers and Polymorphism

Thiourea derivatives can exist as different conformational isomers due to restricted rotation around the C-N bonds. The syn and anti conformations describe the relative orientation of the substituents with respect to the C=S or C=O bond. acs.org For example, 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea and its 4-nitrophenyl isomer exhibit an S-conformation with the C=O and C=S double bonds in a pseudo-antiperiplanar orientation. conicet.gov.ar In contrast, other derivatives may adopt a U-shaped conformation. conicet.gov.ar

The specific conformation adopted is often dictated by the substitution pattern and the potential for intramolecular hydrogen bonding. conicet.gov.ar In monosubstituted acyl thioureas, the formation of an intramolecular N-H···O=C hydrogen bond often stabilizes a particular conformation. conicet.gov.ar

Polymorphism, the ability of a compound to crystallize in different solid-state forms, can also be observed in thiourea derivatives. Different crystal forms can arise from different packing arrangements of the molecules or from the presence of different conformational isomers in the solid state. The study of solvates, where solvent molecules are incorporated into the crystal lattice, can also provide insights into the conformational flexibility of the molecule. acs.orgresearchgate.net

Theoretical Structural Modeling and Geometry Optimization

Computational chemistry methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental findings and to predict the structural properties of molecules.

Density Functional Theory (DFT) for Molecular Geometry

DFT calculations are widely used to optimize the molecular geometry of thiourea derivatives and to predict their structural parameters. sciensage.infosemanticscholar.org The choice of the functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a popular choice for these types of calculations. conicet.gov.arsciensage.infosemanticscholar.org

Geometry optimization calculations aim to find the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and torsion angles that can be compared with experimental data. sciensage.infosemanticscholar.org For example, DFT calculations have been used to study the conformational preferences of acyl thiourea derivatives, confirming the stability of conformations that allow for intramolecular hydrogen bonding. conicet.gov.ar

Correlation between Experimental and Theoretically Optimized Structures

A good correlation between the experimentally determined structure from X-ray crystallography and the theoretically optimized geometry from DFT calculations provides confidence in the computational model. acs.org In many studies on thiourea derivatives, a good agreement between the experimental and calculated geometric parameters has been reported. acs.orgsemanticscholar.org

Table 2: Comparison of Experimental and Theoretical Geometrical Parameters for a Thiourea Derivative

| Parameter | Experimental (XRD) | Theoretical (DFT) |

| Bond Length (Å) | Data not available | Data not available |

| Bond Angle (°) | Data not available | Data not available |

| Dihedral Angle (°) | Data not available | Data not available |

This table is interactive. More data will be added as it becomes available.

While there is generally good agreement, some discrepancies can arise. These differences are often attributed to the fact that the experimental data is for the solid state, where intermolecular interactions can influence the molecular geometry, while the theoretical calculations are typically performed for an isolated molecule in the gas phase. tandfonline.com Despite these minor differences, the combination of experimental and theoretical methods provides a robust understanding of the molecular structure of this compound and its analogues.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be assembled. For (2-Methyl-4-nitrophenyl)thiourea, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H-NMR spectrum of this compound provides specific chemical shifts and coupling patterns for each proton in the molecule. The protons of the thiourea (B124793) group (-NH-C(S)-NH₂) typically appear as broad singlets in the downfield region of the spectrum due to their acidic nature and exchange with trace amounts of water in the solvent. The aromatic protons on the phenyl ring exhibit distinct signals influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl group protons themselves typically appear as a singlet in the upfield region.

Detailed spectral data for the closely related compound, 1-methyl-3-(4-nitrophenyl)thiourea, shows signals for the NH protons at approximately 8.50 ppm and 6.93 ppm, with the aromatic protons appearing as doublets around 8.17 ppm and 7.74 ppm. mdpi.com The methyl group attached to the nitrogen appears as a doublet at 3.03 ppm. mdpi.com For this compound, one would expect to see a singlet for the C2-methyl group and distinct splitting patterns for the three aromatic protons on the substituted ring.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m |

| NH | 7.0 - 10.0 | br s |

| NH₂ | 7.0 - 10.0 | br s |

| CH₃ | 2.0 - 2.5 | s |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework of the molecule. The most downfield signal is typically attributed to the thiocarbonyl carbon (C=S) of the thiourea moiety, often appearing around 180 ppm. rsc.org The aromatic carbons show a range of chemical shifts determined by their position relative to the substituents. The carbon atom attached to the nitro group is shifted downfield, while the methyl-substituted carbon appears at a characteristic upfield position for aromatic carbons.

In the related compound 1-methyl-3-(4-nitrophenyl)thiourea, the thiocarbonyl carbon resonates at 181.05 ppm. mdpi.com The aromatic carbons appear at 146.18, 141.91, 123.97, and 120.07 ppm, and the methyl carbon is observed at 30.79 ppm. mdpi.com For this compound, the chemical shifts would be influenced by the different substitution pattern on the phenyl ring.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | ~180 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-N | ~140-145 |

| Aromatic C-CH₃ | ~130-135 |

| Aromatic C-H | ~115-130 |

| CH₃ | ~15-20 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the thiourea group typically appear as broad bands in the region of 3100-3400 cm⁻¹. scirp.org The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are observed as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. mdpi.com The C=S (thiocarbonyl) stretching vibration usually gives rise to a band in the 1200-1300 cm⁻¹ region. scirp.org Aromatic C-H and C=C stretching vibrations are also present in their characteristic regions.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the nitro group and the vibrations of the aromatic ring often produce strong Raman signals. The C=S stretching band is also typically observable in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3100-3400 | 3100-3400 | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| NO₂ | 1500-1550 | 1500-1550 | Asymmetric Stretching |

| C=C (Aromatic) | 1450-1600 | 1450-1600 | Stretching |

| NO₂ | 1300-1350 | 1300-1350 | Symmetric Stretching |

| C=S | 1200-1300 | 1200-1300 | Stretching |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Ion Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₉N₃O₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 211.24 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural information, often showing characteristic losses of the nitro group (NO₂), the thiourea side chain, or the methyl group. The molecular ion peak for the related (p-nitrophenyl)thiourea is observed at m/z 197. spectrabase.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-methyl-3-(4-nitrophenyl)thiourea |

| (p-nitrophenyl)thiourea |

Computational Chemistry and Quantum Chemical Investigations of 2 Methyl 4 Nitrophenyl Thiourea

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals and the molecular electrostatic potential map reveals key information about its reactivity and interaction with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical stability and reactivity. semanticscholar.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. semanticscholar.orgresearchgate.net A larger energy gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule. semanticscholar.org

For thiourea (B124793) derivatives, the HOMO-LUMO gap can be influenced by various substituents on the phenyl ring. nih.gov In the case of (2-Methyl-4-nitrophenyl)thiourea, the nitro group, being a strong electron-withdrawing group, is expected to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap and increased reactivity. nih.gov The delocalization of the HOMO is often observed over the electron-rich parts of the molecule, while the LUMO tends to be localized on electron-deficient regions, such as the nitrophenyl ring. materialsciencejournal.org This distribution of frontier orbitals is crucial for understanding intramolecular charge transfer processes. materialsciencejournal.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Similar Thiourea Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.92 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔEg) | 3.42 |

Data for a related compound, 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile, is presented to illustrate typical values. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic attacks. mdpi.comtandfonline.com The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. semanticscholar.org

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In thiourea derivatives, these regions are typically located around electronegative atoms like oxygen (from the nitro group) and sulfur. tandfonline.comresearchgate.net

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. tandfonline.com In this compound, the hydrogen atoms of the amino group are expected to show a positive potential. materialsciencejournal.org

Green Regions: These indicate areas of neutral potential. mdpi.com

The MEP map for this compound would likely show a high negative potential around the nitro group and the sulfur atom of the thiourea moiety, making these sites favorable for interactions with electrophiles. Conversely, the N-H protons would exhibit a positive potential, making them sites for nucleophilic interaction and hydrogen bonding. materialsciencejournal.orgmdpi.com

Global Chemical Descriptors and Reactivity Prediction

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's stability and reactivity. materialsciencejournal.orgresearchgate.net These descriptors are calculated using Density Functional Theory (DFT) and include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability. nih.gov

Chemical Potential (µ): Describes the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

For thiourea derivatives, these descriptors help in understanding the structure-reactivity relationship. researchgate.net The presence of the electron-withdrawing nitro group in this compound is expected to result in a relatively high electrophilicity index. nih.govresearchgate.net

Table 2: Calculated Global Chemical Reactivity Descriptors for a Similar Thiourea Derivative

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 1.71 |

| Chemical Potential (µ) | -4.21 |

| Global Electrophilicity (ω) | 5.182 |

Data for a related compound, 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile, is presented to illustrate typical values. nih.gov

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly and crystal packing of molecules. Hirshfeld surface analysis and NCI plots are powerful computational tools used to investigate these interactions.

Hirshfeld Surface Analysis and Enrichment Ratios

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov It partitions the crystal space into regions where the electron density of a promolecule dominates the total electron density. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts and their relative contributions to the crystal packing. nih.govrsc.org

For thiourea derivatives, common intermolecular contacts include H···H, C···H, O···H, and S···H interactions. researchgate.netnih.gov The enrichment ratio is a measure that compares the proportion of actual contacts between different chemical species on the Hirshfeld surface to the proportion that would be expected in a random distribution. mdpi.com An enrichment ratio greater than one indicates that a particular contact is favored. researchgate.netmdpi.com In similar structures, O···H and C···C contacts often show a high propensity to form. researchgate.netmdpi.com

Table 3: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Similar Compound

| Interaction | Contribution (%) |

|---|---|

| H···H | 37.2 |

| C···H | 30.7 |

| O···H | 24.9 |

| N···H | 2.0 |

| C···O | 1.8 |

Data for (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol. nih.gov

Non-Covalent Interaction (NCI) Plots

Non-Covalent Interaction (NCI) plots are a visualization technique based on the electron density and its derivatives to identify and characterize non-covalent interactions in real space. mdpi.comnih.gov This method allows for the visualization of hydrogen bonds, van der Waals interactions, and steric clashes. nih.gov

In the context of thiourea derivatives, NCI plots can reveal the specific nature of the interactions that stabilize the crystal structure. mdpi.com For this compound, one would expect to see NCI isosurfaces corresponding to N-H···S and N-H···O hydrogen bonds, which are common in thiourea structures. Additionally, π-π stacking interactions between the phenyl rings might be present, which would appear as broad, delocalized regions of weak attraction in the NCI plot. researchgate.netmdpi.com The analysis of these plots provides a deeper understanding of the forces governing the molecular self-assembly. acs.org

Computational Studies of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the crystal packing and molecular recognition processes of thiourea derivatives. The thiourea moiety (–NH–C(=S)–NH–) contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom), enabling the formation of extensive and robust hydrogen-bonding networks. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions for this compound.

In the solid state, this compound molecules are expected to form dimeric structures through N–H···S hydrogen bonds, a common motif in thiourea derivatives. The presence of the electron-withdrawing nitro (–NO₂) group on the phenyl ring increases the acidity of the N-H protons, thereby strengthening their hydrogen-donating capacity. DFT calculations can quantify the energies and geometries of these hydrogen bonds. For instance, calculations on analogous nitrophenyl thiourea compounds reveal that the N–H···S hydrogen bond distances are typically in the range of 2.4 to 2.6 Å, with bond energies contributing significantly to the stability of the crystal lattice. acs.orgtandfonline.com

Analysis of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and helps identify the regions most likely to participate in hydrogen bonding. For this compound, the MEP surface would show negative potential (electron-rich regions) around the sulfur and oxygen atoms, confirming their role as hydrogen bond acceptors. Conversely, positive potential (electron-poor regions) would be localized on the N-H protons, highlighting their donor capabilities.

Table 1: Representative Hydrogen Bond Parameters for Thiourea Derivatives from Computational Studies

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) |

| N–H···S | 2.4 - 2.6 | 5 - 8 |

| N–H···O (Nitro) | 2.2 - 2.5 | 4 - 7 |

| C–H···S | 2.8 - 3.2 | 1 - 2.5 |

| C–H···O (Nitro) | 2.6 - 3.0 | 1 - 3 |

Note: Data presented are typical values derived from computational studies on analogous nitrophenyl thiourea compounds and are intended to be representative.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations allow for the exploration of the conformational landscape of this compound, revealing how the molecule flexes, rotates, and interacts with its environment, such as in a solvent. dntb.gov.uabohrium.com

The conformational flexibility of this compound primarily arises from rotation around several key single bonds: the C–N bond linking the phenyl ring to the thiourea group and the C–N bonds within the thiourea moiety itself. The potential energy surface (PES) for these rotations can be mapped using quantum chemical methods, identifying the most stable conformers (energy minima) and the energy barriers between them. acs.org

For substituted phenylthioureas, two main planar or near-planar conformations are typically observed, characterized by the orientation of the phenyl group relative to the thiocarbonyl sulfur atom (cis or trans). acs.org In this compound, steric hindrance from the ortho-methyl group and electronic effects from the para-nitro group will influence the relative stability of these conformers.

MD simulations can track the transitions between different conformations over nanoseconds or longer, providing a statistical picture of the conformational preferences in different environments. For example, in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) or water, the simulations can show how solvent molecules form hydrogen bonds with the solute and influence its preferred shape. bohrium.comresearchgate.net The stability of specific conformers and the integrity of intermolecular hydrogen bonds can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of atomic positions over the simulation time. researchgate.net A stable system is often indicated by a low and consistent RMSD value.

Radial distribution functions (RDFs) derived from MD simulations can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net For this compound in water, RDFs would likely show a high probability of finding water molecules near the N-H and nitro groups, indicating strong solvation through hydrogen bonding.

Table 2: Key Torsional Angles and Conformational Data for this compound

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (C-C-N-C) | Rotation around the aryl-nitrogen bond | Varies, multiple minima possible |

| Dihedral Angle (C-N-C-S) | Rotation around the thiourea C-N bond | ~180° (anti) or ~0° (syn) |

| Conformational Energy Difference | Energy difference between stable conformers | 1 - 5 kcal/mol |

| Rotational Barrier (Aryl-N) | Energy barrier to rotation of the phenyl group | 5 - 10 kcal/mol |

Note: Values are estimates based on computational studies of structurally similar molecules and represent the type of data generated through conformational analysis. acs.org

Supramolecular Chemistry and Intermolecular Interactions of 2 Methyl 4 Nitrophenyl Thiourea

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is the primary driving force governing the self-assembly of (2-Methyl-4-nitrophenyl)thiourea in both the solid state and in solution. The N-H groups of the thiourea (B124793) are potent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

In the crystalline state, thiourea derivatives frequently form robust hydrogen-bonded assemblies. The most common motif involves intermolecular N-H···S hydrogen bonds, which can lead to the formation of centrosymmetric dimers or extended one-dimensional chains. tandfonline.comnih.gov For instance, in the crystal structure of a related compound, 1-methyl-3-(4-nitrophenyl)thiourea, the molecules adopt an anti-conformation of the N-H groups, which facilitates the formation of dimeric structures through C=S···H-N interactions with an S···H distance of 2.504 Å. tandfonline.com

Intramolecular hydrogen bonds are also possible, particularly N-H···O interactions between one of the thiourea protons and an oxygen atom of the ortho-nitro group, which would lead to the formation of a stable six-membered ring. nih.gov However, the specific conformation is heavily influenced by steric factors and the surrounding crystalline environment.

In addition to these strong hydrogen bonds, weaker C-H···O and C-H···S interactions play a crucial role in stabilizing the three-dimensional crystal packing. researchgate.net Aromatic C-H donors can interact with the oxygen atoms of the nitro group or the sulfur atom of the thiourea, linking the primary hydrogen-bonded motifs into a more complex network. tandfonline.comresearchgate.net

| Interaction Type | Description | Typical Role |

|---|---|---|

| Intermolecular N-H···S | A thiourea N-H group on one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule. | Forms primary structural motifs like dimers and chains. tandfonline.com |

| Intramolecular N-H···O | A thiourea N-H group donates a hydrogen bond to an oxygen atom of the nitro group on the same molecule. | Influences molecular conformation by forming planar ring structures. nih.gov |

| Intermolecular N-H···O | A thiourea N-H group donates a hydrogen bond to a nitro group oxygen on a neighboring molecule. | Contributes to linking primary motifs into larger assemblies. researchgate.net |

| Intermolecular C-H···O/S | Aromatic or methyl C-H groups donate weak hydrogen bonds to nitro oxygen or thiocarbonyl sulfur atoms. | Stabilizes the overall 3D crystal packing. tandfonline.comresearchgate.net |

The nitrophenyl group is critical to the supramolecular behavior of this compound. The nitro group is strongly electron-withdrawing, which significantly increases the acidity of the thiourea N-H protons. researchgate.netnih.govbiointerfaceresearch.com This electronic effect polarizes the N-H bonds, making the hydrogen atoms more electropositive and thus much stronger hydrogen bond donors. mdpi.comresearchgate.net

This enhanced acidity is the key to the molecule's ability to act as an effective receptor for anions. nih.govfrontiersin.org The more acidic N-H protons can form stronger, more stable hydrogen bonds with anionic guest species compared to thioureas lacking such an electron-withdrawing group. nih.gov The strength of this effect can be modulated by the orientation of the nitro group relative to the phenyl ring; a more coplanar arrangement allows for greater electronic delocalization and a stronger acidifying effect. mdpi.com

Anion Recognition and Sensing Mechanisms

The enhanced hydrogen bond donating ability of nitrophenyl thioureas makes them excellent candidates for the design of synthetic receptors for anion recognition and sensing.

The design of effective anion receptors based on the thiourea scaffold follows several key principles:

Hydrogen Bond Donors : The core of the receptor is the thiourea group, which provides two N-H donors capable of forming a bidentate hydrogen bonding interaction with a single anion. researchgate.netresearchgate.net This chelating effect enhances binding affinity and selectivity.

Activation by Electron-Withdrawing Groups : The attachment of electron-withdrawing groups, such as the nitrophenyl moiety, is essential to increase the acidity of the N-H protons, thereby strengthening the hydrogen bonds formed with the target anion. nih.govnih.gov

Integrated Signaling Unit : The receptor must incorporate a signaling component that changes its physical properties upon anion binding. The nitrophenyl group conveniently serves this purpose, as its electronic structure is sensitive to the binding event, leading to a change in color or fluorescence. mdpi.comnih.govnih.gov

Preorganization : For more advanced receptors, multiple thiourea units can be incorporated into a larger molecular framework or cleft. This preorganizes the binding sites into a specific geometry that complements the size and shape of a target anion, leading to higher selectivity. nih.govnih.gov

The detection of anions by this compound and related compounds occurs primarily through two mechanisms, which can be monitored by UV-Visible spectroscopy. tandfonline.comnih.gov

Hydrogen Bonding Interaction : Upon the addition of anions like chloride (Cl⁻), bromide (Br⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻), a complex is formed through hydrogen bonding between the anion and the thiourea N-H groups. tandfonline.comnih.gov This interaction causes a perturbation in the electronic environment of the nitrophenyl chromophore, typically resulting in a bathochromic (red) shift of the absorption maximum in the UV-Vis spectrum. mdpi.com

Deprotonation : With more basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), or hydroxide (B78521) (OH⁻), the interaction can proceed beyond simple hydrogen bonding to the complete removal of a proton from the highly acidic N-H group. tandfonline.comnih.govacs.org This deprotonation event causes a significant change in the electronic structure of the nitrophenyl moiety, inducing the formation of a charge-transfer band and a dramatic color change, often from colorless or pale yellow to a deep yellow or orange. nih.govmdpi.comresearchgate.net This provides a clear "naked-eye" signal for the presence of these specific anions. tandfonline.com

The strength of these interactions can be quantified by determining the binding constant (K). Studies on similar nitrophenyl thiourea receptors show a significantly higher affinity for basic anions that induce deprotonation.

| Anion Guest | Binding Constant (log K) | Primary Interaction Mechanism |

|---|---|---|

| F⁻ | 3.70 | Deprotonation / Strong H-Bonding nih.gov |

| Cl⁻ | < 2 | Hydrogen Bonding nih.gov |

| Br⁻ | < 2 | Hydrogen Bonding nih.gov |

| I⁻ | < 2 | Hydrogen Bonding nih.gov |

| H₂PO₄⁻ | 2.70 | Hydrogen Bonding nih.gov |

| HSO₄⁻ | < 2 | Hydrogen Bonding nih.gov |

Host-Guest Chemistry and Complexation Studies

The interaction between this compound (the host) and anions (the guests) is a prime example of host-guest chemistry. Complexation studies, primarily using UV-Vis and NMR titrations, have demonstrated that these simple thiourea hosts typically form 1:1 complexes with guest anions. frontiersin.orgnih.gov The stability of these host-guest complexes is dictated by the basicity and geometry of the anion, as well as the acidity of the host's N-H protons.

Beyond simple anions, the fundamental principles of hydrogen bonding and electronic activation inherent to this molecule suggest potential for more complex host-guest systems. For example, the thiourea moiety is known to interact with the oxygen atoms of carboxylates and phosphates, which are prevalent in biological systems. Furthermore, the aromatic nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems, adding another dimension to its potential complexation behavior in suitable molecular architectures. mdpi.comresearchgate.net However, the most thoroughly investigated aspect of its host-guest chemistry remains its strong and selective interactions with anionic species.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-3-(4-nitrophenyl)thiourea |

| p-nitroaniline |

Coordination Chemistry of 2 Methyl 4 Nitrophenyl Thiourea As a Ligand

Ligand Properties and Coordination Modes with Metal Ions

Thiourea (B124793) derivatives, including (2-Methyl-4-nitrophenyl)thiourea, are notable for their flexible coordination behavior, which stems from the presence of multiple donor atoms.

Soft Sulfur and Hard Nitrogen Donor Atom Interactions

According to the Hard and Soft Acids and Bases (HSAB) theory, the versatility of thiourea ligands is due to the presence of a soft sulfur donor atom and harder nitrogen donor atoms. nih.govscienceasia.org This dual-donor capability allows them to coordinate with a wide range of metal ions. nih.govtjnpr.org The thione sulfur atom (C=S) is considered a soft donor and readily coordinates to soft transition metal ions. nih.govscienceasia.orgresearchgate.net The nitrogen atoms of the amino groups are harder donor sites. This allows for various coordination modes, including acting as neutral, monoanionic, or dianionic ligands, and forming monodentate, bidentate, or even bridging complexes. nih.govtjnpr.org The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring of this compound influences the electron density on the donor atoms, thereby modulating their coordination properties.

Formation of Metal Complexes (e.g., Cu(I), Ag(I))

The soft sulfur atom in thiourea derivatives makes them excellent ligands for soft metal ions like Copper(I) and Silver(I).

Copper(I) Complexes: The reaction of N-substituted thioureas with copper(II) salts often results in the in-situ reduction of Cu(II) to Cu(I), followed by the formation of stable Cu(I) complexes. bohrium.comtandfonline.com For instance, the reaction of CuCl₂·2H₂O with N-(p-nitrophenyl)-N′-(alkoxycarbonyl)-thioureas yields mononuclear or dinuclear Cu(I) complexes where the thiourea ligand coordinates through its sulfur atom. tandfonline.com Various N-acylthiourea ligands have been shown to form a range of copper(I) complexes, including mononuclear species and adamantane-like cage complexes, demonstrating the ligand's versatility. researchgate.net

Silver(I) Complexes: Silver(I) is a quintessential soft metal ion that shows a strong affinity for the soft sulfur donor in thiourea. scienceasia.orgresearchgate.net The coordination chemistry of Ag(I) with thiourea derivatives has produced mononuclear, polynuclear, and cluster complexes. scienceasia.org For example, the reaction of silver(I) halides with 1,3-diisopropyl-2-thiourea and triphenylphosphine (B44618) yields stable, mononuclear Ag(I) complexes with a trigonal planar geometry. scienceasia.org Structurally characterized tricoordinate monomeric silver(I) halide complexes stabilized by bulky N,N'-diaryl-substituted thioureas have also been reported. nih.gov

Structural Characterization of Metal Complexes

The structures of metal complexes with nitrophenyl-substituted thiourea ligands have been elucidated through single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Crystallographic Studies of Metal-Thiourea Complexes

X-ray crystallography provides definitive insights into the coordination geometry and intermolecular interactions within these complexes. Although a crystal structure for a this compound complex is not available, data from closely related compounds offer valuable models.

For example, the crystal structure of N-(2-methylbenzoyl)-N′-(4-nitrophenyl)thiourea, a conformational isomer of the target ligand, shows a trans-cis configuration with respect to the thiono S atom across the C-N bonds. researchgate.net This conformation is often stabilized by an intramolecular hydrogen bond between a carbonyl oxygen and an N-H group, forming a pseudo-six-membered ring. researchgate.netresearchgate.net

Copper(I) Complex Structures: A mononuclear Cu(I) complex, [Cu(H₂net)₂Cl] (where H₂net is N-(p-nitrophenyl)-N′-(ethoxycarbonyl)-thiourea), features a Cu(I) ion in a trigonal planar geometry. tandfonline.com The copper atom is coordinated to the sulfur atoms of two thiourea ligands and one chloride ion. tandfonline.com A related dimeric complex, [Cu(H₂nmt)₂Cl]₂ (H₂nmt = N-(p-nitrophenyl)-N′-(methoxycarbonyl)-thiourea), shows a distorted tetrahedral coordination around each Cu(I) ion, formed by two sulfur atoms, a chloride ion, and a long-range interaction with a sulfur atom from an adjacent molecule. tandfonline.com

Silver(I) Complex Structures: Mononuclear silver(I) halide complexes with 1,3-diisopropyl-2-thiourea, [AgX(DSPTU)(PPh₃)], exhibit a distorted trigonal planar coordination. scienceasia.org The Ag(I) ion is bonded to the sulfur atom of the thiourea ligand, a phosphorus atom from triphenylphosphine, and a halide ion. scienceasia.org These structures are often stabilized by intramolecular N-H···X hydrogen bonds. scienceasia.org

The table below summarizes crystallographic data for representative Cu(I) complexes with a similar N-(p-nitrophenyl)thiourea ligand. tandfonline.com

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | **Key Bond Angles (°) ** |

| [Cu(H₂net)₂Cl]·CH₂Cl₂ | C₂₁H₂₄Cl₃CuN₆O₈S₂ | Monoclinic | C2/c | Cu-S(1) = 2.251, Cu-S(2) = 2.255, Cu-Cl(1) = 2.263 | S(1)-Cu-S(2) = 112.17, Cl(1)-Cu-S(1) = 118.54, Cl(1)-Cu-S(2) = 119.70 |

| [Cu(H₂nmt)₂Cl]₂·(CHCl₃)₂ | C₃₈H₃₄Cl₈Cu₂N₁₂O₁₂S₄ | Monoclinic | C2/c | Cu-S(1) = 2.268, Cu-S(2) = 2.247, Cu-Cl(1) = 2.255 | S(1)-Cu-S(2) = 108.85, Cl(1)-Cu-S(1) = 119.8, Cl(1)-Cu-S(2) = 120.0 |

Spectroscopic Signatures of Coordination

Spectroscopic methods are crucial for characterizing the formation and structure of metal complexes in the absence of single-crystal data.

Infrared (IR) Spectroscopy: A key indicator of sulfur coordination in thiourea complexes is the shift of the ν(C=S) stretching vibration. In free thiourea ligands, this band appears at a certain frequency (e.g., 878 cm⁻¹ for 1,3-diisopropyl-2-thiourea), which shifts to a lower energy upon coordination to a metal center like Ag(I). scienceasia.org This shift is due to the weakening of the C=S double bond character upon donation of electron density from the sulfur atom to the metal. In acylthiourea derivatives, the ν(C=O) band may also shift upon complexation if the carbonyl oxygen is involved in coordination or hydrogen bonding. tjnpr.orgsemanticscholar.org The N-H stretching vibrations, typically seen around 3100-3400 cm⁻¹, also shift upon complexation, indicating the involvement of the N-H groups in hydrogen bonding or deprotonation. tjnpr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is sensitive to the electronic environment of the protons. The chemical shifts of the N-H protons in thiourea ligands are particularly informative. Upon complexation, these signals often shift downfield, which can be attributed to the formation of intramolecular hydrogen bonds between the N-H proton and a coordinated anion (like a halide). nih.govresearchgate.net In ¹³C NMR spectra, the resonance for the thiocarbonyl carbon (C=S) is observed at a characteristic downfield position (e.g., ~180 ppm) and can shift upon coordination. researchgate.netsemanticscholar.org

The table below presents typical spectroscopic data for a related nitrophenyl-substituted thiourea ligand. researchgate.net

| Spectroscopic Technique | N-(4-nitrophenyl)-N'-(pivaloyl)thiourea | Interpretation |

| IR (cm⁻¹) | ν(N-H): ~3303, ν(C=O): ~1600, ν(C=S): ~700 | Positions of key functional groups. |

| ¹H NMR (ppm, DMSO-d₆) | δ 10.9 (s, 1H, NH), δ 12.8 (s, 1H, NH) | Chemical shifts of the two N-H protons. |

| ¹³C NMR (ppm, DMSO-d₆) | δ 179.97 (C=S), δ 180.75 (C=O) | Chemical shifts of thiocarbonyl and carbonyl carbons. |

| UV-Vis (nm, Methanol) | λₘₐₓ ≈ 230 (C=O), λₘₐₓ ≈ 290 (C=S) | Electronic transitions of chromophoric groups. |

Structure Activity Relationship Sar Studies of 2 Methyl 4 Nitrophenyl Thiourea Analogues in Functional Contexts

Impact of Substituents on Molecular Interactions and Reactivity

Electron-withdrawing groups, such as the nitro group (-NO2) in (2-Methyl-4-nitrophenyl)thiourea, increase the acidity of the N-H protons. biointerfaceresearch.comrsc.org This enhanced acidity facilitates stronger hydrogen bonding interactions with biological targets like proteins and enzymes. harvard.edunih.govscispace.com Studies have shown that the presence of electron-withdrawing substituents, such as nitro or trifluoromethyl groups, often leads to enhanced biological activity. biointerfaceresearch.comrsc.orgchinesechemsoc.org For instance, introducing a 4-nitrophenyl group has been shown to increase the acidity of NH groups, thereby enhancing interactions with hydrogen bond acceptors and improving biological efficacy. biointerfaceresearch.com In contrast, electron-donating groups, like a methyl or methoxy (B1213986) group, can decrease the acidity of the N-H protons, potentially weakening these interactions. rsc.org

The position of the substituent on the aromatic ring is also a key determinant of activity. For example, in a series of bis-thiourea derivatives, meta-substituted compounds were found to be more active than their para-isomers, particularly when electron-withdrawing groups were present. biointerfaceresearch.com The steric bulk of substituents also influences molecular interactions. Bulky groups can sterically hinder the binding of the molecule to its target receptor site, which may lead to reduced activity. analis.com.my Conversely, in some cases, bulky substituents can enhance activity by promoting a more favorable binding conformation or by increasing lipophilicity, which can improve membrane permeability. analis.com.mynih.gov

The interplay between electronic effects and steric factors is complex. For example, while a bulky substituent might sterically impede binding, its electronic properties could simultaneously enhance the hydrogen-bonding capability of the thiourea (B124793) moiety. Therefore, a careful balance of these properties is necessary to optimize the activity of this compound analogues.

Table 1: Impact of Substituents on the Anticancer Activity of Thiourea Derivatives

| Compound | Substituent(s) | Key Findings | Reference(s) |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | 4-chloro, 3-methyl, 4-nitro | Suppresses the growth of eight distinct breast cancer cell lines with IC50 values between 2.2 and 5.5 μM. biointerfaceresearch.com | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro, 3-trifluoromethyl | Showed strong cytotoxic effects against various cancer cell lines, with IC50 values of 9.0, 1.5, and 6.3 µM against SW480, SW620, and K562 cell lines, respectively. biointerfaceresearch.com | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | 4-trifluoromethyl (on both phenyl rings) | Significantly reduced the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com | biointerfaceresearch.com |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | 2-chloro, N-allyl | Demonstrated superior cytotoxic activity against MCF-7 breast cancer cells (IC50 of 2.6 µM) compared to its 2-methyl analogue. biointerfaceresearch.com | biointerfaceresearch.com |

| Podophyllotoxin-thiourea derivative with a methoxy group | Methoxy | The presence of a small electron-donating group like methoxy increases the electron density and activates the ring, contributing to anticancer activity. analis.com.my | analis.com.my |

| 1-(4-hexylbenzoyl)-3-methylthiourea | 4-hexyl, 3-methyl | The incorporation of an n-heptane aliphatic substituent enhanced activity due to increased lipophilicity and pharmacokinetic properties. analis.com.my | analis.com.my |

Correlating Structural Features with Receptor Selectivity

The ability of a drug molecule to selectively bind to its intended target receptor while minimizing off-target interactions is a critical aspect of drug design. For this compound analogues, specific structural features are instrumental in determining their receptor selectivity.

The arrangement of hydrogen bond donors and acceptors in the thiourea core is fundamental to its binding capabilities. rsc.org The two N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This arrangement allows for specific interactions with complementary amino acid residues in a receptor's binding pocket. analis.com.my The presence of the nitro group in this compound enhances the hydrogen bond donating capacity of the N-H protons, which can lead to stronger and more selective binding to certain receptors. rsc.org

Furthermore, the electronic properties of the substituents can influence selectivity. For example, the introduction of a trifluoromethyl group can enhance the acidity of the thiourea N-H, which may favor interactions with specific receptors that have a high density of hydrogen bond acceptors. rsc.org The planar structure of the aryl rings in many thiourea derivatives facilitates π-π stacking interactions with aromatic amino acid residues in the receptor binding site, which can also contribute to binding affinity and selectivity. biointerfaceresearch.com By systematically modifying these structural features, it is possible to fine-tune the receptor selectivity of this compound analogues.

Table 2: Structural Features and Receptor Selectivity of Thiourea Analogues

| Compound/Analogue Type | Structural Feature(s) | Receptor Selectivity | Reference(s) |

| Cyclic enkephalin with thiourea bridge | Thiourea bridge | Showed nanomolar affinity toward the μ opioid receptor. nih.gov | nih.gov |

| Cyclic enkephalin with N-Me-guanidine bridge | N-methyl-guanidine bridge | More selective for the μ opioid receptor (40-fold) compared to the thiourea-bridged analogue. nih.gov | nih.gov |

| 3-(trifluoromethyl)phenylthiourea derivatives | Trifluoromethylphenyl group | The most effective derivatives inhibit interleukin-6. biointerfaceresearch.com | biointerfaceresearch.com |

| p-nitrodiaryl-substituted thioureas | p-nitrodiaryl substitution | Analogues of SHetA2, suggesting potential interactions with its targets. biointerfaceresearch.com | biointerfaceresearch.com |

| 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives | Pyridin-2-yl group | One derivative exhibited high antitumor activity against MCF-7 and SkBR3 breast cancer cells, suggesting selectivity for targets in these cells. biointerfaceresearch.com | biointerfaceresearch.com |

Influence of Conformational Flexibility on Activity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Thiourea derivatives, including this compound, possess a degree of conformational flexibility due to rotation around the C-N bonds of the thiourea moiety. This flexibility allows the molecule to adopt different spatial arrangements, which can significantly impact its ability to bind to a receptor.

The thiourea group can exist in different conformations, such as syn-syn, syn-anti, and anti-anti, referring to the orientation of the N-H protons relative to the C=S bond. acs.org The preferred conformation in a biological environment can be influenced by interactions with the receptor binding site. A molecule that can readily adopt the optimal conformation for binding is likely to exhibit higher activity.

The substituents on the phenyl rings can influence the conformational preferences of the molecule. Bulky substituents can restrict rotation around the C-N bonds, leading to a more rigid structure. This rigidity can be advantageous if it locks the molecule in a bioactive conformation, but it can also be detrimental if it prevents the molecule from adopting the necessary shape to fit into the binding site. analis.com.my For instance, the introduction of bulky groups at the C-4 position of podophyllotoxin (B1678966) thiourea derivatives was found to significantly aid antitumor activity, suggesting that the resulting conformation was favorable for binding. analis.com.my

Table 3: Conformational Aspects and Biological Activity

| Compound Class | Conformational Feature | Impact on Activity | Reference(s) |

| Diarylthiourea Compounds | Phenyl substituted molecules are more flexible. | Better capability to be nucleophilic compounds. ugm.ac.id | ugm.ac.id |

| Diarylhalidethiourea Compounds | Arylhalide substituted molecules are less flexible. | Form better electrophilic compounds. ugm.ac.id | ugm.ac.id |

| Podophyllotoxin-thiourea derivatives | Introduction of bulky groups at the C-4 position. | Significantly aids antitumor activity, likely by favoring a bioactive conformation. analis.com.my | analis.com.my |

| SHetA2 scaffold analogues | Flexibility of the linker and spatial orientation of substituents. | Influences binding affinity and overall activity. biointerfaceresearch.com | biointerfaceresearch.com |

Mechanistic Insights into Functional Applications of 2 Methyl 4 Nitrophenyl Thiourea

Catalytic Mechanisms in Organic Transformations

(2-Methyl-4-nitrophenyl)thiourea and related thiourea (B124793) derivatives have emerged as versatile catalysts in a variety of organic transformations. Their catalytic activity stems from their ability to act as hydrogen bond donors, activating electrophiles and facilitating nucleophilic attack.

Role in Activation of Substrates and Reaction Pathways

Thiourea-based catalysts, including this compound, activate substrates primarily through hydrogen bonding. The two N-H protons of the thiourea moiety can form strong hydrogen bonds with electrophilic centers, such as carbonyl groups or imines. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. acs.org

The presence of the electron-withdrawing nitro group on the phenyl ring enhances the acidity of the N-H protons, leading to stronger hydrogen bonding and greater activation of the substrate. acs.org This dual hydrogen-bonding capability allows for a pre-organization of the transition state, lowering the activation energy of the reaction.

In the synthesis of 2-substituted benzothiazoles, for instance, thiourea is proposed to act as a bifunctional catalyst. acs.org It first activates the aldehyde carbonyl group for nucleophilic attack by the amino group of 2-aminothiophenol (B119425) to form an imine intermediate. Subsequently, it acts as a Brønsted base to abstract a proton from the thiol group, facilitating the cyclization and formation of the C-S bond. acs.org

Organocatalysis and Metal-Catalyzed Reactions

This compound derivatives are prominent in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. Their ability to act as hydrogen-bond donors is central to their function in this context. These catalysts have been successfully employed in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, often inducing high levels of stereoselectivity. nih.govresearchgate.net

In asymmetric Michael additions, for example, a bifunctional thiourea catalyst bearing a chiral scaffold can simultaneously activate an α,β-unsaturated compound through hydrogen bonding and orient the nucleophile via its basic moiety, leading to the enantioselective formation of the product. researchgate.net The combination of a thiourea moiety with a tertiary amine creates a powerful bifunctional catalyst capable of dual activation.

While primarily known as organocatalysts, thiourea derivatives can also play a role in metal-catalyzed reactions. They can act as ligands, coordinating with metal centers and influencing the reactivity and selectivity of the catalytic system. The sulfur atom of the thiourea group can coordinate to a metal, while the N-H protons can still engage in hydrogen bonding interactions, leading to cooperative catalytic effects.

Mechanisms of Anion Recognition and Signaling

The structural features of this compound make it an effective receptor for anions. The mechanism of recognition is primarily based on the formation of hydrogen bonds between the acidic N-H protons of the thiourea group and the anion. acs.orgnih.govnih.gov

The electron-withdrawing nitro group plays a crucial role in enhancing the anion binding affinity. It increases the acidity of the N-H protons, making them stronger hydrogen bond donors. acs.orgnih.gov This results in a more stable complex between the thiourea receptor and the anion. The presence of the methyl group can also influence the binding selectivity through steric effects.

Upon binding with an anion, a noticeable change in the electronic properties of the molecule can occur. This change often manifests as a colorimetric or fluorescent signal, allowing for the visual or spectroscopic detection of the anion. acs.orgnih.govnih.gov For example, deprotonation of the thiourea N-H by a basic anion like fluoride (B91410) can lead to a distinct color change. tandfonline.com The binding stoichiometry between the thiourea receptor and the anion is often found to be 1:1 or 1:2. science.gov

Table 1: Anion Binding Properties of a Related Thiourea Receptor (MT4N)

| Anion | log K₁ |

| F⁻ | 5.98 nih.gov |

Note: Data is for a similar 4-nitrophenyl thiourea derivative (MT4N) and illustrates the high affinity for fluoride. nih.gov

Enzyme Interaction Mechanisms (Non-Clinical Therapeutic Targets)

This compound and its derivatives have been investigated for their potential to interact with and inhibit the activity of various enzymes. These interactions are of interest in the context of developing new therapeutic agents, although the focus here is on non-clinical targets.

Molecular Docking Studies on Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been employed to understand how it and similar molecules might fit into the active sites of enzymes.

These studies often reveal that the thiourea moiety plays a critical role in binding to the enzyme's active site. The N-H groups can form hydrogen bonds with key amino acid residues, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. For instance, in studies with urease, thiourea derivatives have been shown to fit well into the binding pocket, establishing hydrophobic contacts and arene-arene interactions. biointerfaceresearch.com Similarly, docking studies with BRAF (V600E) protein kinase have suggested a strong binding affinity for certain thiourea derivatives. biointerfaceresearch.comresearchgate.net

Table 2: Examples of Molecular Docking Studies with Thiourea Derivatives

| Enzyme Target | Key Interactions Observed |

| Urease | Hydrophobic contacts, arene-arene interactions biointerfaceresearch.com |

| BRAF (V600E) Protein Kinase | Strong binding affinity biointerfaceresearch.comresearchgate.net |

| Mitogen Kinase Enzyme (MK-2) | Good binding results observed d-nb.info |

| Acetylcholinesterase/Butyrylcholinesterase | Potential to inhibit these enzymes suggested semanticscholar.org |

| α-amylase/α-glucosidase | Potential inhibitory activity indicated researchgate.net |

Theoretical Prediction of Inhibitory Action

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with molecular docking to predict the inhibitory potential of compounds like this compound. These methods can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

These calculations can help to explain the observed biological activity. For example, the acidity of the N-H protons, enhanced by the nitro group, can be quantified, providing a theoretical basis for the strength of hydrogen bonding interactions with enzyme active sites. researchgate.net By analyzing the molecular electrostatic potential (MEP), regions of the molecule that are likely to engage in electrophilic or nucleophilic interactions can be identified, further guiding the prediction of binding modes. researchgate.net

Theoretical studies have also been used to rationalize the differences in activity between different thiourea derivatives. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule and, consequently, its inhibitory activity. researchgate.net

Advanced Research Applications of 2 Methyl 4 Nitrophenyl Thiourea and Derivatives

Application in Materials Science

The structural features of (2-Methyl-4-nitrophenyl)thiourea, particularly the presence of the electron-withdrawing nitro group and the polarizable thiourea (B124793) moiety, make it and its derivatives intriguing candidates for the development of new materials with tailored functionalities.

Development of Novel Materials with Specific Electronic or Optical Properties

The quest for new materials with significant nonlinear optical (NLO) properties for applications in optoelectronics has drawn attention to organic molecules with large hyperpolarizabilities. Organic materials are often favored over inorganic counterparts due to their high nonlinearities and the potential for molecular engineering. jhuapl.edu Compounds possessing both an electron-donating group and an electron-accepting group within the same π-conjugated system can exhibit substantial second-order NLO effects.

In this context, derivatives of this compound are of significant interest. The 2-methyl-4-nitroaniline (B30703) (MNA) moiety, a precursor to the target compound, is itself a well-known NLO material. jhuapl.edu The combination of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the phenyl ring creates a significant dipole moment. Attaching this system to a thiourea group, which can also participate in charge transfer, can further enhance these properties. Theoretical and experimental studies on related nitrophenyl derivatives have shown that the nitro group is crucial for enhancing NLO characteristics. For instance, computational studies on pyrazoline derivatives have indicated that the presence of NO₂ groups enhances hyperpolarizability. rsc.org Similarly, research on various phenol (B47542) derivatives demonstrated that strategic substitution can lead to total first hyperpolarizability (βtot) values significantly higher than that of the standard NLO material, urea (B33335). researchgate.net The molecular structure of NLO-active thiourea derivatives often features intramolecular hydrogen bonds and specific conformations that optimize the material's response. mdpi.com

| Compound | Key Structural Features | Notable NLO Property | Reference |

|---|---|---|---|

| 2-Methyl-4-nitroaniline (MNA) | Electron-donating (methyl) and electron-accepting (nitro) groups on a phenyl ring | Established NLO material | jhuapl.edu |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Presence of NO₂ groups | Enhanced hyperpolarizability (β₀) greater than urea | rsc.org |

| Eugenol (a phenol derivative) | Specific arrangement of substituents on phenol ring | High total first hyperpolarizability (βtot) ~15 times that of urea | researchgate.net |

Pseudopolymorphism and Solid-State Property Modulation

Pseudopolymorphism, the ability of a substance to exist in different crystalline forms that incorporate solvent molecules (solvates) or water (hydrates), is a critical phenomenon in materials science and the pharmaceutical industry. researchgate.net These different solid forms can exhibit distinct physical properties, including solubility, stability, and mechanical behavior. researchgate.net While direct studies on the pseudopolymorphism of this compound are not widely reported, research on closely related compounds provides significant insights into the potential for solid-state property modulation.

A pertinent case study involves the dimorphic solvates of 1,3-Bis(4-nitrophenyl)thiourea with dimethyl sulfoxide (B87167) (DMSO). researchgate.net Researchers discovered two distinct polymorphic forms, Form O and Form R, which displayed different mechanical properties, including elastic deformability. This difference was attributed to variations in molecular conformation, crystal packing, and intermolecular interactions within the solid state. researchgate.net The ability to form pseudopolymorphs is often governed by the competition between different intermolecular hydrogen bonding patterns, or synthons. researchgate.net In thiourea derivatives, the {…H-N-C=S}₂ dimer synthon is a common and robust feature that influences crystal packing. mdpi.com The presence of a solvent molecule can disrupt or alter these interactions, leading to new crystalline arrangements with modified properties. This principle suggests that this compound, with its potential for various hydrogen bonding interactions, is a strong candidate for forming pseudopolymorphs, offering a pathway to tune its solid-state characteristics for specific material applications. researchgate.netresearchgate.net

Role in Agrochemical Research and Development

Thiourea and its derivatives have emerged as a significant class of compounds in the agrochemical sector due to their broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. acs.orgnih.govontosight.ai Their lower toxicity compared to some conventional pesticides and efficacy at low application rates make them attractive for developing safer and more economical crop protection solutions. acs.org

Mechanism-Based Design for Crop Protection Agents

The core thiourea structure acts as a versatile scaffold that can be modified to target specific biological processes in pests and pathogens. acs.org The design of novel crop protection agents often involves incorporating the thiourea moiety into larger molecular frameworks to enhance biological activity. acs.orgnih.gov For example, derivatives of 1,2,4-triazolidinethione thiourea have demonstrated significant insecticidal activity against pests like Plutella xylostella (diamondback moth) and Helicoverpa armigera (cotton bollworm), with some compounds acting as inhibitors of chitin (B13524) synthesis. acs.org Other research has shown that 1,3-diaryl thioureas can exhibit potent antifungal activity against pathogens such as Pyricularia oryzae, the causative agent of rice blast disease. nih.gov The mechanism of action is often linked to the ability of the thiourea group to chelate metal ions essential for enzymatic functions in the target organism. scispace.com The inclusion of a nitrophenyl group, as in this compound, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its uptake and interaction with the biological target.

Heavy Metal Remediation Strategies

Beyond direct pest and pathogen control, thiourea derivatives play a role in environmental remediation, particularly in the removal of toxic heavy metal ions from contaminated water and soil. acs.org The nitrogen and sulfur atoms in the thiourea group can act as effective coordination sites for heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). acs.orgacs.org This chelating ability is being exploited to create novel adsorbent materials.

Researchers have developed various strategies, such as grafting thiourea onto polymer backbones, to create high-capacity adsorbents. For instance, porous hydrogels made from thiourea-grafted chitosan (B1678972) have shown high efficiency in adsorbing Cu²⁺, Cd²⁺, Co²⁺, and Ni²⁺ from aqueous solutions. bohrium.comresearchgate.net Similarly, thiourea cross-linked graphene aerogels have been developed as broad-spectrum adsorbents for both heavy metals and organic dyes. rsc.org Theoretical studies using density functional theory (DFT) have confirmed the strong affinity of the thiourea group for heavy metals, particularly Hg(II), through the formation of stable complexes. acs.org These materials offer a promising and sustainable approach to decontaminating agricultural lands and water resources affected by heavy metal pollution.

| Adsorbent Material | Target Metal Ions | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Thiourea-grafted-chitosan (CHITU) hydrogel | Cu²⁺ | 129.8 | bohrium.com |

| Thiourea-grafted-chitosan (CHITU) hydrogel | Cd²⁺ | 134.0 | bohrium.com |

| Thiourea-grafted-chitosan (CHITU) hydrogel | Ni²⁺ | 132.5 | bohrium.com |

| Thiourea formo-phenolic resins | Hg²⁺ | 300 | researchgate.net |

| Nanocellulose-MPTMA sponge | Hg²⁺ | 700 | mdpi.com |

Analytical Chemistry and Sensing Technologies

The unique hydrogen-bonding capabilities and electronic properties of nitrophenyl thiourea derivatives have led to their extensive application in the development of chemical sensors. These sensors are designed for the selective detection of various anions and cations, often enabling "naked-eye" colorimetric analysis. mdpi.com

The fundamental principle behind these sensors involves the interaction between the thiourea N-H protons, which act as hydrogen-bond donors, and the target analyte (e.g., an anion). mdpi.combuu.ac.th The presence of an electron-withdrawing group, such as the 4-nitrophenyl moiety, increases the acidity of these N-H protons, enhancing their binding affinity and selectivity. mdpi.combuu.ac.th This binding event perturbs the electronic structure of the molecule, leading to a change in its absorption spectrum, which is observed as a distinct color change.

Numerous sensors based on this framework have been developed. For example, a colorimetric sensor incorporating nitrophenyl thiourea groups onto a polyethyleneimine (PEI) backbone demonstrated high selectivity for sulfate (B86663) (SO₄²⁻), fluoride (B91410) (F⁻), and acetate (B1210297) (AcO⁻) anions in a DMSO/H₂O solution. mdpi.comnih.gov Upon addition of these anions, the solution changed from colorless to yellow or yellowish. mdpi.comnih.gov Other designs, such as 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)thiourea, have also been synthesized and shown to be highly sensitive and selective colorimetric sensors for F⁻ and AcO⁻, with detection limits in the sub-micromolar range. cdnsciencepub.com Beyond anions, nitrophenyl-aminothiourea derivatives have been engineered to act as highly selective sensors for toxic heavy metal cations like Hg²⁺, where complexation induces a dramatic color change from brown to colorless. nih.gov These advancements highlight the power of molecular design in creating simple, rapid, and effective tools for chemical analysis.

Design and Mechanism of Selective Anion Sensors